2-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propan-2-ol 2-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propan-2-ol
Brand Name: Vulcanchem
CAS No.: 1300118-52-8
VCID: VC2703789
InChI: InChI=1S/C14H22BNO3/c1-12(2,17)11-8-7-10(9-16-11)15-18-13(3,4)14(5,6)19-15/h7-9,17H,1-6H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(C)(C)O
Molecular Formula: C14H22BNO3
Molecular Weight: 263.14 g/mol

2-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propan-2-ol

CAS No.: 1300118-52-8

Cat. No.: VC2703789

Molecular Formula: C14H22BNO3

Molecular Weight: 263.14 g/mol

* For research use only. Not for human or veterinary use.

2-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propan-2-ol - 1300118-52-8

Specification

CAS No. 1300118-52-8
Molecular Formula C14H22BNO3
Molecular Weight 263.14 g/mol
IUPAC Name 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propan-2-ol
Standard InChI InChI=1S/C14H22BNO3/c1-12(2,17)11-8-7-10(9-16-11)15-18-13(3,4)14(5,6)19-15/h7-9,17H,1-6H3
Standard InChI Key PNMFHYUSKGBAAH-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(C)(C)O
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(C)(C)O

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

2-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propan-2-ol is a complex organic compound that belongs to the class of boronic esters. It is characterized by several key identifiers that are essential for its recognition and classification in chemical databases and literature.

PropertyValue
CAS Number1300118-52-8
Molecular FormulaC14H22BNO3
Molecular Weight263.14 g/mol
IUPAC Name2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propan-2-ol
InChIInChI=1S/C14H22BNO3/c1-12(2,17)11-8-7-10(9-16-11)15-18-13(3,4)14(5,6)19-15/h7-9,17H,1-6H3
InChIKeyPNMFHYUSKGBAAH-UHFFFAOYSA-N

This compound combines several functional groups that contribute to its chemical behavior and applications. The presence of the tetramethyl-1,3,2-dioxaborolan-2-yl group (also known as the pinacol boronic ester) attached to a pyridine ring creates a reactive center that is valuable for synthetic transformations .

Structural Features

The molecular structure of 2-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propan-2-ol consists of three primary components that define its chemical identity and reactivity:

  • A pyridine ring serving as the core structure

  • A tetramethyl-1,3,2-dioxaborolan-2-yl group (pinacol boronic ester) attached at the 5-position of the pyridine ring

  • A propan-2-ol group connected to the 2-position of the pyridine ring

The boronic ester functionality is particularly significant as it serves as a protected form of a boronic acid, providing enhanced stability while maintaining reactivity for various transformations. The propan-2-ol moiety introduces a hydroxyl group that can participate in additional reactions or serve as a functional handle for further modifications .

Physical and Chemical Properties

Chemical Reactivity

The chemical reactivity of 2-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propan-2-ol is primarily dictated by its key functional groups:

  • The boronic ester group is particularly reactive in transmetalation reactions, making it valuable for cross-coupling processes such as Suzuki-Miyaura reactions. This group can react with nucleophiles and undergo hydrolysis to form the corresponding boronic acid.

  • The pyridine nitrogen serves as a potential coordination site for metals and can participate in various reactions typical of pyridine derivatives, including nucleophilic substitutions.

  • The tertiary alcohol group (propan-2-ol) can undergo typical alcohol reactions such as esterification, oxidation, and dehydration.

The compound's reactivity with water is noteworthy, as exposure to moisture can lead to hydrolysis of the boronic ester, potentially affecting its stability and utility in synthetic applications. This property necessitates careful handling and storage under dry conditions.

Synthesis Methods

Synthetic Routes

The synthesis of 2-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propan-2-ol typically involves multi-step processes focusing on introducing the boronic ester functionality to an appropriately substituted pyridine ring. Several approaches have been documented in the literature, with palladium-catalyzed borylation being a common strategy.

One established synthetic pathway involves a two-step reaction sequence:

  • Preparation of a suitable 5-halopyridine derivative with a propan-2-ol group at the 2-position

  • Palladium-catalyzed borylation of the halopyridine using bis(pinacolato)diboron or pinacolborane as the boron source

A specific protocol documented in patent literature involves:

  • Initial reaction in a mixture of diethyl ether and tetrahydrofuran for approximately 1.5 hours at 18-20°C, followed by cooling to 0°C

  • Subsequent borylation using potassium acetate and (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride as catalyst in 1,4-dioxane at 90°C under inert atmosphere

This synthetic approach benefits from the well-established reactivity of palladium catalysts in forming carbon-boron bonds through cross-coupling processes.

Alternative Synthesis Approaches

Alternative approaches to synthesizing 2-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propan-2-ol may include:

  • Direct borylation of 2-(propan-2-ol)pyridine derivatives through iridium-catalyzed C-H activation

  • Lithiation-borylation sequences involving directed ortho-metallation followed by quenching with boronic ester precursors

  • Cross-coupling of 2-(propan-2-ol)-5-metallopyridines with suitable boron electrophiles

These synthetic methodologies provide various routes to access the target compound, allowing flexibility in approach depending on available starting materials, scale requirements, and specific reaction conditions.

Applications in Synthetic Chemistry

Cross-Coupling Reactions

Role in Pharmaceutical Research

Medicinal Chemistry Applications

2-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propan-2-ol has significant relevance in medicinal chemistry, where it serves as a precursor for introducing functionalized pyridine moieties into potential drug candidates. The pyridine ring is a privileged structure in medicinal chemistry, appearing in numerous pharmaceutically active compounds across diverse therapeutic areas .

The specific structural features of this compound—combining a pyridine core with a boronic ester functional group and a tertiary alcohol—provide several advantages for drug discovery applications:

  • The pyridine ring can serve as a hydrogen bond acceptor through its nitrogen atom

  • The tertiary alcohol offers a hydrogen bond donor site

  • The boronic ester functionality enables further structural elaboration through cross-coupling reactions

These characteristics make the compound valuable for exploring structure-activity relationships and developing molecules with specific interactions with biological targets.

Comparative Analysis with Related Compounds

Structural Analogs

Several compounds structurally related to 2-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propan-2-ol have been reported in the literature, each with distinct features that influence their chemical properties and applications. A comparison of these analogs provides insights into structure-property relationships and potential alternative building blocks for synthetic applications.

CompoundCAS NumberMolecular FormulaKey Structural DifferenceReference
2-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propan-2-ol1300118-52-8C14H22BNO3Reference compound
2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propan-2-ol1257431-63-2C14H22BNO3Positional isomer (3-yl vs. 2-yl)
2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)propan-2-ol1319255-87-2C13H21BN2O3Pyrimidine ring instead of pyridine
5-(4,4,5,5-Tetramethyl- dioxaborolan-2-yl)-oxazole942070-84-0C9H14BNO3Oxazole ring; lacks propan-2-ol group

These structural variations can significantly impact the reactivity profiles and applications of these compounds in synthetic chemistry and drug discovery.

Reactivity Differences

The positional isomers and structural analogs of 2-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propan-2-ol exhibit different reactivity patterns due to variations in electronic and steric properties:

  • The 3-yl isomer (2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propan-2-ol) features a different arrangement of substituents around the pyridine ring, which can influence its behavior in cross-coupling reactions and interactions with biological targets .

  • The pyrimidine analog (2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)propan-2-ol) contains an additional nitrogen atom in the heterocyclic ring, altering its electronic properties and potentially affecting its hydrogen bonding capabilities and reactivity in synthetic transformations .

  • The oxazole derivative lacks the propan-2-ol moiety and features a different heterocyclic core, resulting in distinct reactivity patterns and potential applications .

These differences in reactivity are important considerations when selecting the appropriate building block for a specific synthetic target or application in medicinal chemistry or materials science.

Current Research and Future Directions

Emerging Applications

Beyond traditional applications in medicinal chemistry and materials science, emerging applications for 2-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propan-2-ol and related compounds include:

  • Development of molecular sensors and probes leveraging the unique structural features of the pyridine boronic ester scaffold

  • Creation of functional materials with specific electronic or optical properties

  • Application in catalytic systems, where the pyridine nitrogen can serve as a coordinating site for metals

  • Integration into supramolecular assemblies through hydrogen bonding and coordination interactions

These emerging applications highlight the continued relevance and versatility of this compound class in advancing chemical technology and addressing challenges in various scientific disciplines.

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